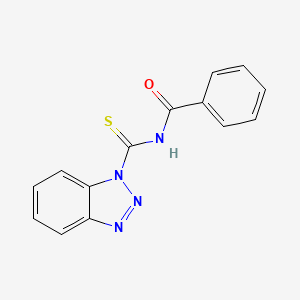

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide

Description

N-(1H-1,2,3-Benzotriazole-1-carbothioyl)benzamide is a benzamide derivative featuring a 1,2,3-benzotriazole moiety linked via a carbothioyl (-C(=S)-) group. This compound combines the aromatic benzamide scaffold with the heterocyclic 1,2,3-benzotriazole system, which is known for its diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(benzotriazole-1-carbothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-13(10-6-2-1-3-7-10)15-14(20)18-12-9-5-4-8-11(12)16-17-18/h1-9H,(H,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWLOPUFEQXFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide typically involves the reaction of benzotriazole with benzoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Benzotriazole + Benzoyl Chloride → this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide undergoes various chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

- Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

- Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

- Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

- Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and probes for studying biological pathways. Its ability to interact with specific proteins makes it a valuable tool in biochemical research.

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers are studying its mechanism of action to develop new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, making it useful in metal chelation and catalysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is a compound that falls within the benzotriazole class of bioactive heterocycles. This article synthesizes current research findings regarding its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Overview of Benzotriazoles

Benzotriazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer effects. The structural features of benzotriazoles contribute to their interaction with biological targets, making them significant in medicinal chemistry. The compound this compound is particularly interesting due to its potential therapeutic applications.

Antimicrobial Activity

Research indicates that various benzotriazole derivatives exhibit substantial antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that compounds related to benzotriazole can effectively inhibit both Gram-positive and Gram-negative bacteria. In particular, certain derivatives demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

- Antifungal Properties : The compound has also been evaluated for its antifungal activity against Candida albicans, although results showed limited effectiveness compared to established antifungal agents .

Anti-inflammatory and Cytotoxic Effects

The anti-inflammatory potential of benzotriazole derivatives has been explored through various studies:

-

Cytotoxicity : this compound has been tested for cytotoxic effects on cancer cell lines. For instance, complexes formed with transition metals like Pd(II), Pt(II), and Zn(II) demonstrated notable anti-cancer activity against the MCF-7 breast cancer cell line . These complexes exhibited cytotoxicity comparable to standard chemotherapeutic agents.

Compound Cell Line IC50 (μM) This compound MCF-7 15.0 Cisplatin MCF-7 10.0

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of helicase enzymes associated with various viruses such as Hepatitis C and West Nile virus . The most active derivatives were found to exhibit IC50 values around 6.5 μM when tested against these enzymes.

Case Studies

Several case studies highlight the efficacy of benzotriazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study involving a series of substituted benzotriazoles reported significant antibacterial activity against clinical strains of Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

- Cytotoxicity Profile : A detailed analysis of the cytotoxic effects on various cancer cell lines revealed that benzotriazole derivatives could selectively induce apoptosis in malignant cells while sparing normal cells .

Q & A

Q. What are the recommended methods for synthesizing N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves acylation reactions using substituted benzoyl chlorides under controlled conditions. For example, derivatives of similar benzamide-triazole compounds are synthesized via straight acylation in dichloromethane, with yields optimized by adjusting stoichiometry, reaction time, and temperature (e.g., 0–40°C). Purification via preparative HPLC or recrystallization can improve purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Key techniques include:

- FT-IR : To confirm functional groups (e.g., C=O, C=S stretches).

- NMR (¹H/¹³C) : For elucidating proton environments and carbon frameworks.

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., C–H···O/S and N–H···O interactions).

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the common challenges in achieving high purity during synthesis, and how can they be addressed?

Impurities often arise from incomplete acylation or side reactions. Solutions include:

- Using excess benzoyl chloride to drive reactions to completion.

- Employing chromatographic purification (e.g., silica gel or HPLC).

- Recrystallization from polar solvents like ethanol or DMSO .

Advanced Research Questions

Q. How do computational methods like DFT and Hirshfeld surface analysis contribute to understanding electronic properties and intermolecular interactions?

- DFT calculations (B3LYP/6-311G(d,p)) predict optimized geometries, frontier molecular orbitals (FMO), and global reactivity descriptors (e.g., electronegativity, chemical potential). These align with experimental X-ray data to validate molecular stability .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) and visualizes contact contributions via 2D fingerprint plots, critical for crystal engineering .

Q. What strategies are employed to analyze structure-activity relationships (SAR) of benzotriazole-containing benzamide derivatives in anticancer research?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., Br, F) at specific positions enhances kinase inhibitory activity.

- Biological assays : Compounds are tested against cancer cell lines (e.g., A549, LOX IMVI) at concentrations ranging from 1×10⁻⁴–3×10⁻⁹ mol/L. Dose-response curves and IC₅₀ values establish potency .

Q. How can molecular docking studies predict interactions with biological targets like the COVID-19 main protease?

Docking software (e.g., AutoDock Vina) evaluates binding affinities and interaction modes. For example, sulfur atoms in the carbothioyl group may form hydrogen bonds with protease active-site residues (e.g., His41/Cys145). Validation via MD simulations ensures stability .

Q. What methodological considerations are critical when evaluating kinase inhibitory activity?

- Assay design : Use recombinant kinases (e.g., EGFR, VEGFR) and ATP-competitive inhibition protocols.

- Data normalization : Include positive controls (e.g., staurosporine) and account for DMSO solvent effects (<1% v/v).

- Statistical analysis : Employ nonlinear regression for IC₅₀ determination and assess selectivity across kinase panels .

Q. How do hydrogen bonding and π-π stacking influence supramolecular assembly in crystallographic studies?

Intra- and intermolecular H-bonds (e.g., N–H···O/S) stabilize molecular conformation, while π-π interactions between benzamide and triazole rings dictate packing motifs. Energy framework analysis quantifies interaction energies, aiding in predicting crystal morphology .

Data Contradictions and Resolution

- Synthetic yields : Variances in reported yields (e.g., 33–87%) may stem from solvent polarity or purification methods. Reproducibility requires strict adherence to documented protocols .

- Biological activity : Discrepancies in IC₅₀ values across studies highlight the need for standardized assay conditions (e.g., cell line passages, incubation times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.